3-(4-Fluorophenoxy)oxetane-3-carboxylic acid
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Overview
Description
3-(4-Fluorophenoxy)oxetane-3-carboxylic acid is an organic compound with the molecular formula C10H9FO4. It is characterized by the presence of an oxetane ring, a carboxylic acid group, and a fluorophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid typically involves the reaction of 4-fluorophenol with oxetane-3-carboxylic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
3-(4-Fluorophenoxy)oxetane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)oxetane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring and fluorophenoxy group contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenoxy)oxetane-3-carboxylic acid
- 3-(4-Bromophenoxy)oxetane-3-carboxylic acid
- 3-(4-Methylphenoxy)oxetane-3-carboxylic acid
Uniqueness
3-(4-Fluorophenoxy)oxetane-3-carboxylic acid is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C10H9FO4 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C10H9FO4/c11-7-1-3-8(4-2-7)15-10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) |
InChI Key |
FALUWTJUOYBNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C(=O)O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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